2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a pyridazine ring, and a quinoline moiety, makes this compound a versatile scaffold for drug design and development.
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the pyridazine ring: This step involves the reaction of the triazole intermediate with a suitable dicarbonyl compound, followed by cyclization.
Attachment of the sulfanyl group: The sulfanyl group can be introduced by reacting the pyridazine intermediate with a thiol reagent under basic conditions.
Formation of the quinoline moiety: This can be achieved by cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the design of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It can be used to study the interactions of triazolopyridazine derivatives with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of triazolopyridazine-based drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites.
Modulation of Receptors: The compound can modulate the activity of receptors, such as G-protein-coupled receptors or ion channels, by binding to their ligand-binding sites.
Interference with Signaling Pathways: It can interfere with intracellular signaling pathways, such as the MAPK or PI3K pathways, by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a similar triazole ring but differ in the presence of a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but differ in the presence of a pyrazine ring instead of a pyridazine ring.
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms within the ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-17-9-7-16(8-10-17)22-25-24-19-11-12-20(26-28(19)22)30-14-21(29)27-13-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-12H,3,5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHSBLZZBVBWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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